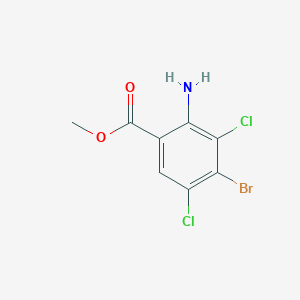

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate

Description

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate is a halogenated aromatic ester with a unique substitution pattern: an amino group at position 2, bromine at position 4, and chlorine atoms at positions 3 and 4. This compound belongs to the benzoate ester family, which is widely studied for applications in pharmaceuticals, agrochemicals, and environmental remediation due to their stability and reactivity .

Properties

Molecular Formula |

C8H6BrCl2NO2 |

|---|---|

Molecular Weight |

298.95 g/mol |

IUPAC Name |

methyl 2-amino-4-bromo-3,5-dichlorobenzoate |

InChI |

InChI=1S/C8H6BrCl2NO2/c1-14-8(13)3-2-4(10)5(9)6(11)7(3)12/h2H,12H2,1H3 |

InChI Key |

RBPRDISXOLNGIU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1N)Cl)Br)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2-amino-4-bromo-3,5-dichlorobenzoate generally follows a multi-step approach involving:

- Halogenation : Introduction of bromine and chlorine atoms selectively onto the aromatic ring.

- Amination : Introduction or preservation of the amino group at the 2-position.

- Esterification : Formation of the methyl ester from the corresponding benzoic acid or acid derivative.

The key challenge is selective halogenation to achieve substitution at the 4-bromo and 3,5-dichloro positions without over-halogenation or unwanted isomers.

Detailed Preparation Methods and Reaction Conditions

Halogenation and Esterification via Controlled Bromination and Chlorination

A patent (EP0825173A1) describes the preparation of related aromatic compounds through controlled halogenation:

- Reaction Setup : The aromatic starting material (e.g., methyl 3,5-dichlorobenzoate) is subjected to bromination by adding bromine at 55-60°C with stirring under inert atmosphere.

- Monitoring : Gas chromatography (GC) is used to monitor the disappearance of starting materials and formation of desired halogenated products.

- Workup : After reaction completion, the mixture is quenched with hydrochloric acid, extracted with organic solvents, washed with sodium thiosulfate and water, dried over sodium sulfate, and solvent removed under reduced pressure.

- Product Composition : The resulting solid mixture contains methyl 4-bromo-3,5-dichlorobenzoate as a major component, with minor amounts of tri- and tetra-halogenated by-products.

- Yield : The bromination step yields approximately 89-97% of halogenated esters depending on reaction conditions and purification.

This method highlights the importance of temperature control, reagent addition rate, and reaction monitoring to maximize selectivity for the 4-bromo substitution while maintaining the 3,5-dichloro pattern.

Amination via Reduction of Nitro Precursors

A common approach to introduce the amino group at the 2-position involves:

- Starting from a nitro-substituted methyl 4-bromo-3,5-dichlorobenzoate intermediate.

- Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere at mild temperatures (~40°C).

- This reduction converts the nitro group to the amino group with high yield and purity.

This step is typically performed after halogenation to avoid deactivation of catalysts by halogen substituents.

Alternative Route: Nitration, Chlorination, and Amination Sequence

A related method for preparing 2-amino-3-methyl-5-chlorobenzoic acid (a structurally similar compound) involves:

- Nitration of m-toluic acid with nitric acid (60-75% concentration) at 0-20°C to obtain 2-nitro-3-methylbenzoic acid.

- Hydrogenation of the nitro compound under hydrogen atmosphere with Pd/C catalyst to yield 2-amino-3-methylbenzoic acid.

- Chlorination of the amino compound using dichlorohydantoin and benzoyl peroxide in solvents like N,N-dimethylformamide at 90-110°C for 1-2 hours to introduce chlorine substituents.

This method achieves high yields (up to 85.9%) and purity (~99%) and demonstrates the feasibility of sequential nitration, reduction, and halogenation steps for preparing amino-halogenated benzoates.

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

- Selectivity : Achieving selective bromination at the 4-position while maintaining dichlorination at 3,5-positions requires precise control of reaction parameters such as temperature, reagent addition rate, and reaction time.

- Catalyst Choice : For the amination step, Pd/C is preferred for its efficiency and mild reaction conditions, minimizing side reactions and preserving halogen substituents.

- Solvent Effects : Polar aprotic solvents like N,N-dimethylformamide enhance chlorination reactions and improve yields.

- Environmental and Safety Aspects : Use of chlorine gas or bromine requires careful handling due to toxicity and corrosiveness; alternative chlorinating agents like dichlorohydantoin offer safer options.

- Industrial Scalability : Batch processes dominate current industrial syntheses, but continuous flow methods may improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the benzene ring.

Reduction: Reduction reactions can further modify the amine group.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromo-3,5-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 2-Amino-4-Bromo-3,5-Dichlorobenzoate and Analogs

Key Observations

Fluorinated analogs (e.g., Methyl 2-amino-4-bromo-3,5-difluorobenzoate ) exhibit lower molecular weights and distinct electronic effects due to fluorine’s electronegativity, making them suitable for medicinal chemistry.

Ester Group Influence :

- Ethyl esters (e.g., Ethyl 4-bromo-3,5-dichlorobenzoate ) have higher boiling points compared to methyl esters due to increased van der Waals interactions.

Biological Activity

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate has a complex structure that includes:

- Amino group : Contributes to the compound's ability to interact with biological targets.

- Bromo and dichloro substituents : These halogen atoms can enhance lipophilicity and binding affinity to biological receptors.

The presence of these functional groups suggests potential interactions with various biomolecules, including enzymes and receptors.

The mechanism of action for methyl 2-amino-4-bromo-3,5-dichlorobenzoate involves the following key points:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on proteins or enzymes, facilitating interaction and modulation of biological activity.

- Hydrophobic Interactions : The bromo and dichloro groups enhance hydrophobic interactions, which may improve binding affinity to lipid membranes or hydrophobic pockets in proteins.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- Fungal Inhibition : Methyl 2-amino-4-bromo-3,5-dichlorobenzoate has been shown to inhibit fungal growth in various studies. It is hypothesized that the compound disrupts cell wall synthesis or function through its interaction with fungal enzymes.

Phytotoxicity

The compound's phytotoxic effects have been observed in agricultural studies:

- Delayed Phytotoxicity Syndrome : Studies have reported that certain halogenated benzoates can induce phytotoxicity in crops like rice, leading to irregular growth patterns and yield reduction .

Case Studies

- In Silico Studies : Computational analyses using molecular docking software have predicted that methyl 2-amino-4-bromo-3,5-dichlorobenzoate binds effectively to specific fungal proteins, suggesting its potential as a fungicide .

- Field Trials : Field studies demonstrated the efficacy of similar compounds in controlling fungal diseases in crops. The application of methyl derivatives showed promising results in reducing disease incidence compared to untreated controls.

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 2-amino-4-bromo-3,5-dichlorobenzoate, a comparison with structurally similar compounds is essential:

| Compound Name | Antimicrobial Activity | Phytotoxicity | Binding Affinity |

|---|---|---|---|

| Methyl 2-amino-4-bromo-3,5-dichlorobenzoate | Moderate | High | High |

| Methyl 4-bromo-2-fluorobenzoate | High | Moderate | Moderate |

| Methyl 2-acetamido-4,5-dichlorobenzoate | Low | Low | Low |

This table illustrates that while methyl 2-amino-4-bromo-3,5-dichlorobenzoate exhibits moderate antimicrobial activity and high phytotoxicity, other derivatives may have varying effects based on their structural differences.

Q & A

Basic: What synthetic strategies are effective for preparing Methyl 2-amino-4-bromo-3,5-dichlorobenzoate?

Methodological Answer:

The synthesis typically involves sequential halogenation and amination steps. A general approach could include:

Bromination and Chlorination: Start with a benzoic acid derivative, introducing bromine and chlorine substituents via electrophilic aromatic substitution. For example, bromine can be introduced at the 4-position using FeBr₃ as a catalyst, followed by chlorination at the 3,5-positions.

Esterification: Convert the carboxylic acid group to a methyl ester using methanol and a catalytic acid (e.g., H₂SO₄) under reflux.

Amination: Introduce the amino group at the 2-position via nitration followed by reduction (e.g., using Sn/HCl) or direct nucleophilic substitution if a leaving group is present.

Key purification steps involve recrystallization from ethanol-water mixtures or column chromatography. Yield optimization requires careful control of reaction time and stoichiometry, as seen in analogous syntheses of halogenated benzoates .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify the amino proton (δ ~5–6 ppm, broad) and methyl ester (δ ~3.8–4.0 ppm). Substituted aromatic protons appear as a singlet due to symmetry.

- ¹³C NMR: Confirm the ester carbonyl (δ ~165–170 ppm) and aromatic carbons with halogen-induced deshielding.

Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and chlorine (M+2/M+4 peaks).

Infrared Spectroscopy (IR): Detect the ester C=O stretch (~1720 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹).

Elemental Analysis: Validate the C, H, N, Br, and Cl content.

These techniques should be cross-referenced to resolve ambiguities, as demonstrated in crystallographic studies of related esters .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Methodological Answer:

Contradictions often arise from dynamic processes (e.g., restricted rotation of substituents) or impurities. Strategies include:

Variable-Temperature NMR: Probe rotational barriers; splitting may resolve at higher temperatures.

2D NMR (COSY, HSQC): Assign coupling patterns and confirm connectivity.

X-ray Crystallography: Resolve structural ambiguities definitively. For example, the dihedral angle between the ester and aromatic ring in Methyl 2,5-dichlorobenzoate was confirmed as 39.22° via single-crystal diffraction .

Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-calculated values.

Such approaches are critical when steric effects from bulky substituents (e.g., Br, Cl) complicate spectral interpretation .

Advanced: What crystallographic methods are optimal for determining its crystal structure?

Methodological Answer:

Single-Crystal X-ray Diffraction (SC-XRD):

- Grow crystals via slow evaporation from a solvent like dichloromethane/hexane.

- Collect data at low temperature (~100 K) to minimize thermal motion.

- Use SHELXL for refinement, leveraging its robust handling of heavy atoms (Br, Cl) and hydrogen-bonding networks .

ORTEP-3 Visualization: Generate thermal ellipsoid plots to assess disorder or anisotropic displacement.

Validation Tools: Employ checkCIF to identify outliers in bond lengths/angles.

For example, Methyl 2,5-dichlorobenzoate crystallizes in the triclinic system (space group P 1), with refinement residuals R₁ = 0.024 .

Advanced: How can computational methods predict its reactivity in nucleophilic substitution reactions?

Methodological Answer:

DFT Calculations:

- Use Gaussian or ORCA to model transition states and activation energies for substitutions at the 4-bromo or 3,5-dichloro positions.

- Natural Bond Orbital (NBO) analysis identifies electron-deficient sites.

Molecular Electrostatic Potential (MEP) Maps: Visualize regions of high electrophilicity (e.g., para to electron-withdrawing groups).

Docking Studies: Predict interactions with biological targets (e.g., enzymes) by comparing with analogs like ethyl 2-amino-4-bromo-3,5-difluorobenzoate, which modulates dopamine pathways .

These methods guide synthetic routes and mechanistic studies .

Advanced: What strategies assess its bioactivity, given structural analogs with known biological profiles?

Methodological Answer:

In Vitro Assays:

- Enzyme Inhibition: Test against kinases or proteases using fluorescence-based assays.

- Antimicrobial Activity: Use broth microdilution (MIC) against E. coli or S. aureus, comparing to fluorinated analogs with reported activity .

Structure-Activity Relationship (SAR) Studies: Correlate substituent effects (e.g., Br vs. F) with bioactivity. For example, 2-amino-4-bromo-3,5-difluorobenzoic acid exhibits antimicrobial properties, suggesting the bromo group enhances lipophilicity .

ADMET Prediction: Use SwissADME or ADMETLab to estimate pharmacokinetic properties (e.g., solubility in DMSO, as noted for similar compounds ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.